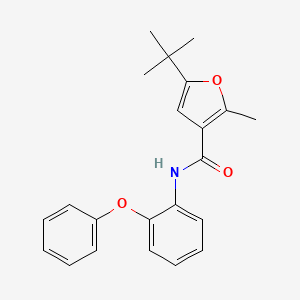

![molecular formula C17H13BrClNO B5018636 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B5018636.png)

2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide

Übersicht

Beschreibung

“2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide” is a chemical compound with the linear formula C17H13BrClNO . It is a part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the ylide formed by the action of DABCO from 2-[2-(4-chlorophenyl)-2-oxoethyl)]isoquinolinium or pyridinium bromides was added to a wide range of Knoevenagel adducts, leading to various heterocyclic systems through subsequent cyclizations .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C17H13BrClNO . More detailed structural information may be obtained through techniques such as X-ray diffraction .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 362.656 g/mol . Further physical and chemical properties may be determined through experimental methods.Wissenschaftliche Forschungsanwendungen

Green Chemistry and Efficient Synthesis

Diastereoselective Synthesis : The compound has been used in the diastereoselective synthesis of various chemical structures. For instance, Salari, Mosslemin, and Hassanabadi (2016) demonstrated its use in synthesizing trans-2-(4-chlorobenzoyl)-3-(aryl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-ones, employing choline hydroxide as a catalyst in an aqueous medium, resulting in excellent yields and short reaction times (Salari, Mosslemin, & Hassanabadi, 2016).

Synthesis of Benzofuran Derivatives : The compound has been utilized in the synthesis of benzofuran derivatives, such as trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl)methanone, using DABCO as a catalyst. This process also highlights its efficiency in green synthesis, avoiding hazardous organic solvents (Salari, Mosslemin, & Hassanabadi, 2017).

Novel Compound Synthesis

Synthesis of Naphthoquinone Derivatives : In another study, the compound was used in the synthesis of novel 2,3-dihydrofuranonaphthoquinone derivatives, demonstrating its versatility in creating complex organic structures. This method also emphasized the avoidance of hazardous solvents, aligning with green chemistry principles (Salari, Mosslemin, & Hassanabadi, 2017).

Anticancer Agent Development : An interesting application was reported by Yang et al. (2015), where an isoquinoline derivative, which could potentially include 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide, was identified as a promising anticancer agent. This compound was incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells, showcasing its potential in medicinal chemistry (Yang et al., 2015).

- a derivative of this compound. This research highlights the compound's potential applications in developing new materials with specific electronic properties (Yelenich et al., 2016).

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-2-isoquinolin-2-ium-2-ylethanone;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClNO.BrH/c18-16-7-5-14(6-8-16)17(20)12-19-10-9-13-3-1-2-4-15(13)11-19;/h1-11H,12H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFMWZRJJOIUJR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=CC=C(C=C3)Cl.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide in the presented research?

A1: The research demonstrates the use of this compound as a valuable building block for synthesizing various heterocyclic compounds. [, , , , , , , ] These studies showcase its participation in one-pot, three-component condensation reactions, leading to the formation of structurally diverse compounds with potential biological activity.

Q2: What types of heterocyclic compounds can be synthesized using this compound?

A2: this compound has been successfully employed in synthesizing a variety of heterocyclic systems, including:

- trans-2,3-dihydrofuro[3,2-c]coumarins: These compounds were synthesized using 4-hydroxycoumarin and various aromatic aldehydes. []

- trans-[3-(aryl)-2,3-dihydrofuro[3,2-h]quinolin-2-yl]-(4-chlorophenyl)methanones: 8-Hydroxyquinoline and different aromatic aldehydes were used in this synthesis. []

- trans-2-(4-chlorobenzoyl)-3-aryl-3,6-dihydrofuro[3,4-b]furan-4-ones: Furan-2,4-dione and a range of aromatic aldehydes were employed. []

- trans-2-(4-chlorobenzoyl)-3-aryl-2,3-dihydronaphtho[2,3-b]furan-4,9-diones: 2-Hydroxy-1,4-naphthoquinone and different aromatic aldehydes were utilized. []

- trans-2-(4-chlorobenzoyl)-5-hydroxy-3-(aryl)-2,3-dihydrobenzofuran-4,7-diones: 2,5-Dihydroxy-1,4-benzoquinone and various aromatic aldehydes were used in the synthesis. []

- trans-(4-chlorophenyl)-7-aryl-6,7-dihydro[1,3]dioxolo[4,5-f][1]benzofuran-6-yl)methanones: Benzo[1,3]dioxol-5-ol and arylglyoxals were employed as reactants. []

- trans-6-(4-chlorobenzoyl)-7-(aryl)-1,3-dimethyl-6,7-dihydrofuro[3,2-d]pyrimidine-2,4-diones: 1,3-Dimethylbarbituric acid and a selection of aromatic aldehydes were used. []

Q3: What are the advantages of using this compound in these synthetic protocols?

A3: The research highlights several advantages of using this compound:

- High Yields: The reactions generally proceed with excellent yields, often exceeding 80%. [, , , , , , , ]

- Short Reaction Times: The reactions are relatively fast, with completion times ranging from a few minutes to a few hours. [, , , , , , , ]

- Mild Reaction Conditions: The reactions are typically carried out in water under reflux conditions, avoiding the need for harsh organic solvents. [, , , , , , , ]

- Diastereoselectivity: The reactions often show high diastereoselectivity, favoring the formation of the trans isomer. [, , , , , , , ]

Q4: What catalysts are commonly used in these reactions, and what are their roles?

A4: The reactions typically employ catalysts like choline hydroxide [, , , , ] or 1,4-diaza-bicyclo[2.2.2]octane (DABCO). [, , ] These catalysts are inexpensive, relatively non-toxic, and promote the reaction by facilitating the initial condensation step and enhancing the reaction rate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2-{[3-(benzylsulfonyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5018568.png)

![4-{[5-(4-allyl-2-methoxyphenoxy)pentyl]oxy}quinazoline](/img/structure/B5018570.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide](/img/structure/B5018579.png)

![1-(2-fluorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5018589.png)

![1-(2,4-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5018591.png)

![ethyl 4-(2-phenylethyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5018597.png)

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol}](/img/structure/B5018599.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrophenyl)piperazine](/img/structure/B5018606.png)

![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B5018608.png)

![5-(4-chlorophenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5018618.png)

![1-benzyl-4-[(4-bromophenoxy)acetyl]piperazine oxalate](/img/structure/B5018630.png)